Cas no 676476-21-4 ((1R)-1-(6-methylpyridin-2-yl)ethan-1-ol)

(1R)-1-(6-Methylpyridin-2-yl)ethan-1-ol is a chiral alcohol derivative featuring a pyridine moiety with a methyl substituent at the 6-position. This compound is of interest in asymmetric synthesis and pharmaceutical applications due to its stereochemical purity and functional group versatility. The (1R)-enantiomer exhibits distinct reactivity in chiral auxiliaries or ligand frameworks, making it valuable for enantioselective transformations. Its pyridine ring enhances coordination properties, while the hydroxyl group allows for further derivatization. The compound's well-defined stereochemistry ensures reproducibility in synthetic routes, particularly in the preparation of bioactive molecules or catalysts. High purity grades are typically available to meet rigorous research and industrial standards.
(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol structure
676476-21-4 structure
Product Name:(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol
CAS No:676476-21-4
MF:C8H11NO
MW:137.179042100906
CID:966524
PubChem ID:45079484
Update Time:2025-05-21

(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (aR)-3-hydroxy-a-methyl-2-Pyridinemethanol
    • 2-Pyridinemethanol,alpha,6-dimethyl-,(alphaR)-(9CI)
    • (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol
    • EN300-1859011
    • CHPLROKJXHCPLY-SSDOTTSWSA-N
    • CS-0237638
    • (R)-1-(6-methyl-pyridin-2-yl)-ethanol
    • SCHEMBL507316
    • (R)-1-(6-methylpyridin-2-yl)ethanol
    • 676476-21-4
    • AKOS017508455
    • (1R)-1-(6-methylpyridin-2-yl)ethanol
    • G73922
    • Inchi: 1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1
    • InChI Key: CHPLROKJXHCPLY-SSDOTTSWSA-N
    • SMILES: O[C@H](C)C1C=CC=C(C)N=1

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 33.1Ų

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Additional information on (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol

Comprehensive Guide to (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol (CAS No. 676476-21-4)

(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol is a chiral organic compound with the CAS number 676476-21-4. This compound belongs to the class of pyridine derivatives and is characterized by its unique stereochemistry, making it valuable in asymmetric synthesis and pharmaceutical applications. The (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol structure features a methyl-substituted pyridine ring and a chiral alcohol group, which contributes to its reactivity and versatility in chemical transformations.

The growing interest in chiral building blocks like (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol stems from their importance in drug discovery and material science. Researchers frequently search for "CAS 676476-21-4 applications" or "synthesis of (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol" due to its potential in creating enantiomerically pure compounds. The compound's optical purity and stereoselectivity make it particularly useful in catalysis and medicinal chemistry.

One of the most common questions about (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol relates to its "physical and chemical properties." The compound typically appears as a colorless to pale yellow liquid with moderate solubility in organic solvents like ethanol and dichloromethane. Its boiling point and melting point vary depending on purity, but it generally exhibits good stability under standard conditions. The pyridine moiety in its structure provides both basicity and coordination properties, enabling diverse reactivity patterns.

In pharmaceutical research, (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol (CAS 676476-21-4) serves as a key intermediate for active pharmaceutical ingredients (APIs). Recent trends show increased searches for "chiral alcohol applications in drug development" and "asymmetric synthesis using pyridine derivatives," highlighting the compound's relevance. The 6-methylpyridin-2-yl group offers unique steric and electronic effects that influence biological activity, making it valuable for designing novel therapeutic agents.

The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves enantioselective reduction of the corresponding ketone or kinetic resolution of racemic mixtures. Modern approaches focus on "green chemistry" principles, with researchers exploring biocatalytic methods and organocatalysis to improve efficiency and sustainability. These developments align with current industry demands for "environmentally friendly chiral synthesis" and "cost-effective production of enantiopure compounds."

Analytical characterization of (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol employs techniques like HPLC, NMR spectroscopy, and mass spectrometry to verify purity and stereochemistry. Quality control is crucial, as evidenced by frequent searches for "CAS 676476-21-4 analytical methods" and "chiral purity determination." The compound's spectral data and chromatographic behavior are well-documented in scientific literature, facilitating its identification and use in research.

Beyond pharmaceuticals, (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol finds applications in material science and catalysis. Its ability to coordinate with metals makes it useful for designing ligands in transition metal catalysis, a topic gaining attention in "homogeneous catalysis research" circles. The compound's structural features also enable its incorporation into advanced materials with tailored properties.

Storage and handling of (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol require standard laboratory precautions. While not classified as hazardous, proper chemical storage guidelines should be followed, including protection from moisture and extreme temperatures. This information addresses common queries about "CAS 676476-21-4 safety data" and "handling chiral alcohols" in laboratory settings.

The market for chiral compounds like (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol continues to expand, driven by demand from the pharmaceutical and fine chemical industries. Recent market analyses show increased interest in "custom synthesis of chiral building blocks" and "bulk availability of CAS 676476-21-4," reflecting the compound's commercial importance. Suppliers typically offer this material in various quantities with certificates of analysis to ensure quality.

Future research directions for (1R)-1-(6-methylpyridin-2-yl)ethan-1-ol may explore its potential in bioconjugation, prodrug design, and smart materials. These applications align with emerging trends in "targeted drug delivery systems" and "functional materials development." The compound's structural versatility and chiral nature position it as a valuable tool for innovation across multiple scientific disciplines.

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